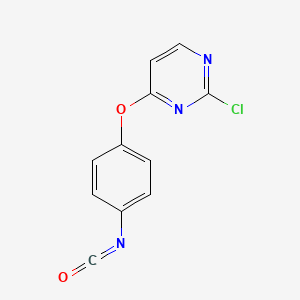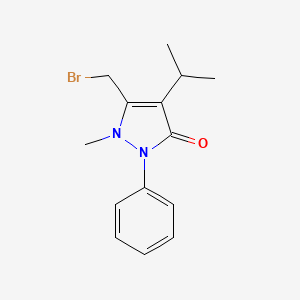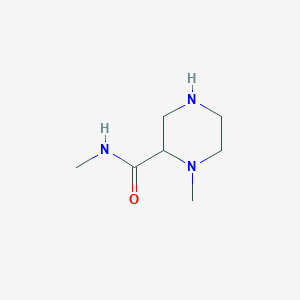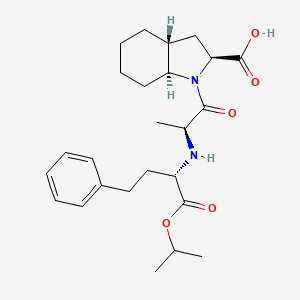
Trandolaprilat isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trandolaprilat isopropyl ester is a chemical compound derived from trandolaprilat, which is the active metabolite of trandolapril. Trandolapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of trandolaprilat isopropyl ester involves the esterification of trandolaprilat with isopropyl alcohol. The process typically includes the use of a suitable acid catalyst to facilitate the esterification reaction. The reaction conditions may vary, but common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Trandolaprilat isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield trandolaprilat and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: Trandolaprilat and isopropyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Trandolaprilat isopropyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to ACE inhibition.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and as an intermediate in the synthesis of other compounds
作用機序
Trandolaprilat isopropyl ester, like trandolaprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing sodium and water retention .
類似化合物との比較
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A non-esterified ACE inhibitor with a similar mechanism of action.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Trandolaprilat isopropyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. The esterification can influence the compound’s solubility, absorption, and metabolism, potentially leading to variations in its therapeutic efficacy and duration of action .
特性
分子式 |
C25H36N2O5 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H36N2O5/c1-16(2)32-25(31)20(14-13-18-9-5-4-6-10-18)26-17(3)23(28)27-21-12-8-7-11-19(21)15-22(27)24(29)30/h4-6,9-10,16-17,19-22,26H,7-8,11-15H2,1-3H3,(H,29,30)/t17-,19+,20-,21-,22-/m0/s1 |
InChIキー |
ZPEIMRIRSAESCO-KVEDYDLGSA-N |
異性体SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
正規SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


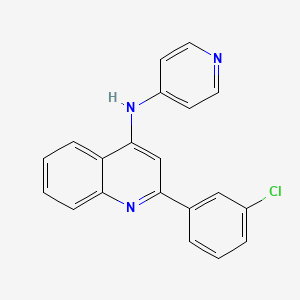
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
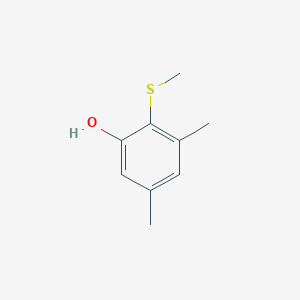
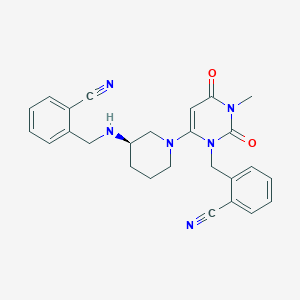
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
